

Application Notes and Protocols for the Synthesis of Avenanthramide C Analogues

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Compound of Interest

Compound Name: Avenanthramide C

Cat. No.: B1666151

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of **Avenanthramide C** (Avn C) and its analogues, a class of phenolic alkaloids with significant anti-inflammatory, antioxidant, and antiatherogenic properties. The protocols outlined below cover both traditional chemical synthesis and modern biosynthetic routes, offering flexibility based on laboratory capabilities and desired scale.

Introduction to Avenanthramides

Avenanthramides are conjugates of a hydroxycinnamic acid and an anthranilic acid derivative. Avn C, specifically, is the amide formed from caffeic acid and 5-hydroxyanthranilic acid. Analogues can be generated by varying the substitution patterns on both the hydroxycinnamic acid and the anthranilic acid moieties. These compounds are naturally found in oats and are of increasing interest for their potential therapeutic applications.

Chemical Synthesis of Avenanthramide C Analogues

Chemical synthesis offers a versatile approach to produce a wide range of Avenanthramide analogues for structure-activity relationship studies. Two primary methods are highlighted: the classical acyl chloride method and an improved mixed anhydride method.

Method 1: Acyl Chloride Synthesis

This method involves the activation of the carboxylic acid of a (protected) hydroxycinnamic acid by conversion to an acyl chloride, followed by coupling with an aminobenzoic acid derivative.

Experimental Protocol: Synthesis of Avenanthramide E (Ferulic Acid + 5-Hydroxyanthranilic Acid)

This protocol for Avenanthramide E can be adapted for other analogues by substituting the appropriate hydroxycinnamic acid and aminobenzoic acid.

1. Activation of Ferulic Acid:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferulic acid in anhydrous dichloromethane (DCM).
- Cool the solution to 0°C in an ice bath.
- Slowly add 1.2 equivalents of thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).
- Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Remove the solvent and excess reagent under reduced pressure to obtain the crude feruloyl chloride.

2. Amide Coupling:

- In a separate flask, dissolve 5-hydroxyanthranilic acid in anhydrous pyridine.
- Cool the solution to 0°C.
- Dissolve the crude feruloyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the 5-hydroxyanthranilic acid solution.
- Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

3. Work-up and Purification:

- Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com